molecular formula C19H18N2O4S B2857618 N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 1026230-71-6

N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No. B2857618
CAS RN: 1026230-71-6
M. Wt: 370.42
InChI Key: FCFIOFHDERPMLN-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy . The vibrational analysis is often aided by an electronic structure calculation based on the B3LYP/6-311++G (d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques . These include determining the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .

Scientific Research Applications

Antioxidant Activity

This compound has been evaluated for its antioxidant properties . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The presence of the chromen-3-yl moiety is associated with significant antioxidant activity, which can be beneficial in the development of new therapeutic agents for diseases where oxidative stress plays a key role .

Anti-inflammatory Potential

The anti-inflammatory potential of this compound is noteworthy. Inflammation is a biological response to harmful stimuli, and controlling it is essential for treating various chronic diseases. The compound’s structure suggests it could inhibit key steps in the inflammatory pathway, providing a starting point for the development of new anti-inflammatory drugs .

Antimicrobial Efficacy

Research indicates that this compound exhibits antimicrobial activity . It has shown effectiveness against a range of bacterial strains, which is promising for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Antifungal Applications

The compound has demonstrated antifungal properties , making it a potential candidate for treating fungal infections. Its effectiveness against various fungi suggests it could be used to develop treatments for conditions ranging from athlete’s foot to more serious systemic infections .

Pharmacological Similarity and Drug Design

Computational studies have assessed the physicochemical similarity of this compound with standard drugs. This information is valuable for predicting biological activity and can be used in drug design to create more effective pharmacological agents .

Organic Solar Cells

While not directly related to the exact compound , analogs with similar core structures have been investigated for their potential in organic solar cells . These materials have shown promise due to their charge transfer abilities, which are essential for photovoltaic applications .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[(E)-(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12-4-6-16(7-5-12)26(23,24)21-20-10-15-11-25-17-9-13(2)8-14(3)18(17)19(15)22/h4-11,21H,1-3H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFIOFHDERPMLN-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=COC3=CC(=CC(=C3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=COC3=CC(=CC(=C3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide

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